1-Methoxypropane-2-sulfonamide

Description

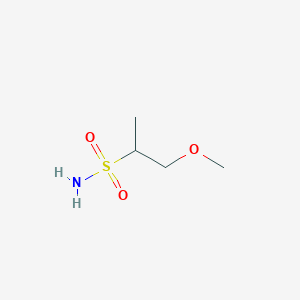

Structure

3D Structure

Properties

IUPAC Name |

1-methoxypropane-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO3S/c1-4(3-8-2)9(5,6)7/h4H,3H2,1-2H3,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZVYKFOIYCUEGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1248069-02-4 | |

| Record name | 1-methoxypropane-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations Involving 1 Methoxypropane 2 Sulfonamide

Convergent and Divergent Synthetic Pathways to 1-Methoxypropane-2-sulfonamide

The synthesis of this compound can be achieved through several established and innovative chemical strategies. These methods range from classical condensation reactions to the use of organometallic reagents, offering flexibility in terms of starting materials and reaction conditions.

Amine and Sulfonyl Chloride Condensation Approaches

A cornerstone in the synthesis of sulfonamides is the reaction between a sulfonyl chloride and an amine. For the preparation of this compound, this can be envisioned through the reaction of 1-methoxypropane-2-sulfonyl chloride with ammonia. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The choice of solvent and base is critical to optimize the yield and purity of the final product. Common bases include pyridine, triethylamine, or an excess of the amine reactant itself.

Alternatively, a two-step approach can be employed where 1-methoxypropane-2-sulfonyl chloride is first reacted with a protected form of ammonia, such as sodium azide, to form a sulfonyl azide. Subsequent reduction of the sulfonyl azide, for instance, using triphenylphosphine or catalytic hydrogenation, yields the desired primary sulfonamide. This method can sometimes offer advantages in terms of milder reaction conditions and improved yields.

| Reactants | Reagents | Product | Key Features |

| 1-methoxypropane-2-sulfonyl chloride, Ammonia | Base (e.g., pyridine, triethylamine) | This compound | Direct, one-step synthesis. |

| 1-methoxypropane-2-sulfonyl chloride, Sodium azide | - | 1-methoxypropane-2-sulfonyl azide | Intermediate for two-step synthesis. |

| 1-methoxypropane-2-sulfonyl azide | Reducing agent (e.g., PPh₃, H₂/Pd) | This compound | Mild conditions, potentially higher yields. |

Oxidation of Sulfenamides and Related Precursors

An alternative strategy for the synthesis of sulfonamides involves the oxidation of sulfenamide precursors. In this approach, a sulfenamide, such as 1-methoxypropane-2-sulfenamide, would be subjected to oxidation to form the corresponding sulfonamide. A variety of oxidizing agents can be employed for this transformation, including hydrogen peroxide, peroxy acids (e.g., m-CPBA), or potassium permanganate. The reaction conditions must be carefully controlled to prevent over-oxidation to the sulfonic acid. This method is particularly useful when the corresponding sulfonyl chloride is not readily accessible or is unstable.

Grignard and Organolithium Reagent Applications for Primary Sulfonamide Synthesis

The use of organometallic reagents, such as Grignard and organolithium reagents, provides a powerful method for the formation of carbon-sulfur bonds. For the synthesis of this compound, a Grignard reagent derived from a 2-halopropane, such as 2-bromopropane, could be reacted with sulfur dioxide. This reaction forms a magnesium sulfinate salt, which can then be treated with a chlorinating agent like sulfuryl chloride to yield the corresponding sulfonyl chloride. Subsequent reaction with ammonia, as described in section 2.1.1, would provide the target sulfonamide. The methoxy (B1213986) group would need to be introduced at an appropriate stage, for instance, by starting with a methoxy-substituted haloalkane.

A more direct approach to primary sulfonamides using organometallic reagents involves their reaction with sulfamoyl chlorides. For instance, an organolithium reagent could react with N,N-dimethylsulfamoyl chloride, followed by removal of the methyl groups to yield the primary sulfonamide.

| Organometallic Reagent | Sulfur Source | Intermediate | Final Product |

| 2-propylmagnesium bromide | Sulfur dioxide | Magnesium 2-propanesulfinate | This compound (after further steps) |

| 2-propyllithium | N,N-dimethylsulfamoyl chloride | N,N-dimethyl-2-propanesulfonamide | This compound (after demethylation) |

Nucleophilic Substitution Reactions in Sulfonamide Formation

Nucleophilic substitution reactions offer another versatile route to sulfonamides. One such method is the reaction of a sodium sulfinate salt with an electrophilic aminating agent. For example, sodium 1-methoxypropane-2-sulfinate could be reacted with a reagent like hydroxylamine-O-sulfonic acid to directly form the sulfonamide.

Another nucleophilic substitution approach involves the reaction of a sulfinate with an alkyl halide in the presence of an azide source, followed by reduction. For instance, the reaction of sodium 1-methoxypropane-2-sulfinate with an appropriate electrophile in the presence of sodium azide would lead to a sulfonyl azide, which can then be reduced to the sulfonamide.

Stereoselective Synthesis of Chiral this compound Enantiomers

The carbon atom bearing the sulfonamide group in this compound is a stereocenter, meaning the molecule can exist as two enantiomers. The development of stereoselective methods to access each enantiomer in high purity is of significant interest.

Asymmetric Construction of α-C-Chiral Sulfonamide Scaffolds

The asymmetric synthesis of α-chiral sulfonamides can be achieved through several strategies. One approach involves the use of a chiral auxiliary. A chiral amine can be reacted with 1-methoxypropane-2-sulfonyl chloride to form a chiral sulfonamide. This auxiliary can then direct subsequent reactions to create the desired stereocenter, followed by removal of the auxiliary to yield the enantiomerically enriched product.

Another powerful method is the use of asymmetric catalysis. For example, the asymmetric hydrogenation of a β-sultam, a cyclic sulfonamide, can lead to the formation of a chiral sulfonamide upon ring opening. Furthermore, the development of enantioselective C-H functionalization reactions adjacent to a sulfonamide group offers a direct way to introduce chirality.

Recent advances have also focused on the kinetic resolution of racemic sulfonamides, where one enantiomer is selectively reacted or degraded, leaving the other enantiomer in high enantiomeric excess.

| Method | Description | Key Feature |

| Chiral Auxiliary | A chiral molecule is temporarily incorporated to direct the stereochemical outcome of a reaction. | Well-established, but requires additional steps for auxiliary attachment and removal. |

| Asymmetric Catalysis | A chiral catalyst is used to favor the formation of one enantiomer over the other. | Highly efficient, can generate high enantiomeric excess with a small amount of catalyst. |

| Kinetic Resolution | One enantiomer of a racemic mixture reacts faster than the other, allowing for their separation. | Can be effective, but the maximum theoretical yield for the desired enantiomer is 50%. |

Catalytic Enantioselective Reductions and Alkylations for Chiral Sulfonamide Intermediates

The asymmetric synthesis of chiral sulfonamides is a critical area of research, as the chirality of these molecules can significantly impact their biological activity. Catalytic enantioselective methods, such as reductions and alkylations, provide efficient pathways to access these valuable compounds with high stereocontrol.

Catalytic Enantioselective Reductions:

Asymmetric reduction of prochiral ketones and ketimines is a cornerstone for producing chiral alcohols and amines, which are precursors to chiral sulfonamides. researchgate.net Organocatalyzed asymmetric reductions using silicon hydrides have emerged as an attractive strategy due to their low cost and chemoselectivity. researchgate.net Chiral sulfonamides themselves can act as catalysts in the enantioselective reduction of ketimines and enamino esters. researchgate.net For instance, chiral SPINOL-derived borophosphates have been successfully employed as catalysts in the asymmetric reductive amination of ketones with pinacolborane, affording a range of chiral amines with excellent yields and enantioselectivities (up to 97% yield, 98% ee). researchgate.net Another prominent method is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes oxazaborolidine catalysts for the asymmetric borane reduction of prochiral ketones, yielding chiral secondary alcohols with high enantioselectivity and predictable stereochemistry. mdpi.com

Catalytic Enantioselective Alkylations:

Enantioselective alkylation reactions are fundamental for creating chiral centers. A notable advancement is the rhodium-catalyzed S-alkylation of sulfenamides with diazo compounds. nih.govacs.org This method allows for the synthesis of S-alkylation products in high yields and with enantiomeric ratios up to 98:2 at the newly formed chiral sulfur center, utilizing catalyst loadings as low as 0.1 mol %. nih.govacs.org These products can be efficiently converted to a variety of sulfoximines with complete retention of stereochemistry. nih.govacs.org

Multicomponent Reactions for Enantiomerically Enriched Sulfonamides

Multicomponent reactions (MCRs) offer a powerful and efficient approach to synthesizing complex molecules in a single step from three or more reactants, often with high atom economy and reduced waste. chemistryforsustainability.org One such example is the three-component reaction of aldehydes, sulfonamides, and chiral allenylsilanes to produce enantioenriched homopropargylic sulfonamides. nih.govnih.govfigshare.com In this reaction, enantioenriched allenylsilanes act as carbon nucleophiles, reacting with in situ generated N-sulfonylimines to selectively form syn-homopropargylic sulfonamides. nih.govnih.gov This process demonstrates excellent transfer of axial chirality from the allenylsilane to point chirality in the product, resulting in greater than 97% enantiomeric excess (ee). nih.govnih.gov The reaction is compatible with a variety of aldehyde and sulfonamide partners. nih.govnih.gov

Palladium-Catalyzed Arylation for Chiral Cyclic Sulfonamides

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. An enantioselective palladium-catalyzed addition of arylboronic acids to seven-membered cyclic N-sulfonyl aldimines and ketimines has been developed for the synthesis of chiral cyclic sulfonamides. rsc.orgrsc.org This methodology provides access to chiral ε-sultams with excellent yields and high enantioselectivities, up to 99% ee. rsc.orgrsc.org The reaction has been shown to be effective for constructing chiral quaternary carbon centers, a challenging synthetic task. rsc.org Furthermore, palladium-catalyzed N-allylation of secondary sulfonamides bearing a 2-arylethynyl-6-methylphenyl group on the nitrogen atom, using a (S,S)-Trost ligand-(allyl-PdCl)₂ catalyst, affords rotationally stable N-C axially chiral N-allylated sulfonamides with good enantioselectivity (up to 92% ee). nih.gov

Strategic Derivatization and Functionalization of the this compound Core

The core structure of this compound can be strategically modified to generate a diverse library of derivatives with potentially enhanced or novel properties. This involves reactions targeting the sulfonamide nitrogen and the incorporation of the sulfonamide moiety into various heterocyclic systems.

N-Alkylation Strategies for Sulfonamide Derivatives

N-alkylation is a common and important transformation for modifying the properties of sulfonamides. Various methods have been developed to achieve this, ranging from classical approaches to modern catalytic systems.

Conventional Methods: The reaction between a sulfonamide and an alkyl halide is a traditional method for N-alkylation. tandfonline.com However, these reactions can be slow and may require harsh conditions. tandfonline.com The use of an anion exchange resin to support the sulfonamide can facilitate mono-N-alkylation with alkyl halides in an alcoholic medium, often leading to high yields. tandfonline.com

Catalytic Methods: More recently, transition metal-catalyzed N-alkylation reactions have gained prominence. An efficient manganese-catalyzed N-alkylation of sulfonamides using benzylic and primary aliphatic alcohols as alkylating agents has been reported. acs.org This "borrowing hydrogen" approach employs a well-defined and bench-stable Mn(I) PNP pincer precatalyst and provides mono-N-alkylated sulfonamides in excellent isolated yields. acs.org

Other Reagents: Trichloroacetimidates can also be used as alkylating agents for sulfonamides in refluxing toluene without the need for additives. organic-chemistry.org

Incorporation of this compound into Diverse Heterocyclic Systems

The conjugation of the sulfonamide moiety with various heterocyclic scaffolds is a widely used strategy in medicinal chemistry to create hybrid molecules with potentially synergistic or novel biological activities.

Pyrimidines are a class of heterocyclic compounds that are prevalent in many biologically active molecules. The combination of a pyrimidine ring and a sulfonamide group has led to the development of numerous compounds with interesting pharmacological profiles. nih.govtandfonline.comnih.gov A hybridization strategy has been employed to synthesize a series of pyrimidine sulfonamide derivatives by combining the pharmacophore fragments of a sulfonamide group and a pyrimidine group. nih.gov A copper-catalyzed tandem reaction of trichloroacetonitrile, 1,1,3,3-tetramethylguanidine, sulfonyl azides, and terminal alkynes provides a novel class of sulfonamide pyrimidine derivatives in high yields. mdpi.com

Triazole-Sulfonamide Hybrids

The molecular hybridization of a sulfonamide moiety with a 1,2,3-triazole ring is a prominent strategy in medicinal chemistry to create novel scaffolds with enhanced biological activities. mdpi.com The 1,2,3-triazole ring, often synthesized via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry," is valued for its stability, hydrogen bonding capability, and ability to improve pharmacokinetic properties. mdpi.comnih.gov

While no specific literature details the synthesis of a triazole hybrid directly from this compound, a general and highly efficient synthetic pathway can be proposed. This would involve the initial functionalization of this compound to introduce either an azide or a terminal alkyne group. For instance, the primary sulfonamide nitrogen could be alkylated with a suitable propargyl halide (e.g., propargyl bromide) under basic conditions to yield an N-alkynylated sulfonamide. This intermediate can then be reacted with a variety of organic azides via the CuAAC reaction to furnish the desired 1,2,3-triazole-sulfonamide hybrids.

Hypothetical Synthesis of a this compound-Triazole Hybrid:

N-Alkynylation: Reaction of this compound with propargyl bromide in the presence of a base like potassium carbonate (K₂CO₃) in an appropriate solvent (e.g., acetonitrile) to form N-propargyl-1-methoxypropane-2-sulfonamide.

CuAAC Reaction: The resulting alkyne-functionalized sulfonamide is then reacted with a selected organic azide (R-N₃) in the presence of a copper(I) catalyst, typically generated in situ from CuSO₄ and a reducing agent like sodium ascorbate, to yield the final hybrid molecule.

This modular approach allows for the creation of a diverse library of compounds by varying the organic azide component.

Table 1: Examples of Reagents for Triazole-Sulfonamide Hybrid Synthesis

| Reactant Type | Example Compound | Role in Synthesis |

|---|---|---|

| Sulfonamide Core | This compound | Starting scaffold |

| Alkynylating Agent | Propargyl bromide | Introduces the alkyne moiety |

| Azide Component | Benzyl azide | Provides the 'R' group for the triazole ring |

Cyclic Sulfonamides (Sultams) and Their Derivatives

Cyclic sulfonamides, known as sultams, are privileged structures in medicinal chemistry and are present in various biologically active compounds. nih.gov The synthesis of sultams typically involves intramolecular cyclization reactions. Modern methods to achieve this include transition-metal-catalyzed reactions like the Heck reaction, ring-closing metathesis (RCM), and various alkylative cyclization pathways. nih.govrsc.orgrsc.org

Transforming the saturated, acyclic this compound into a sultam would necessitate significant preliminary modifications to introduce the required functionalities for cyclization. For example, to utilize an intramolecular Heck reaction or RCM, the molecule would first need to be elaborated to contain both the sulfonamide nitrogen and a distal vinyl group, as well as a halide for the Heck pathway.

A more direct, albeit hypothetical, approach could involve starting with a precursor that can be simultaneously functionalized to form the sulfonamide and then cyclized. A diversity-oriented synthesis (DOS) strategy termed “Click, Click, Cyclize” highlights the use of vinyl sulfonamide linchpins which undergo various cyclizations like aza-Michael additions or RCM to produce skeletally diverse sultams. nih.gov To apply this to a structure related to this compound, one would need to construct a precursor containing the 1-methoxypropyl group attached to a vinylsulfonyl chloride before amination and subsequent cyclization.

Table 2: Key Methodologies for Sultam Synthesis

| Methodology | Description | Required Functionality |

|---|---|---|

| Intramolecular Heck Reaction | Pd-catalyzed cyclization of an aryl or vinyl halide onto an alkene. nih.gov | Sulfonamide with both a halide and an alkene group. |

| Ring-Closing Metathesis (RCM) | Ruthenium-catalyzed reaction to form a cyclic olefin from a diene. nih.gov | A sulfonamide containing two terminal alkene groups. |

| Aza-Michael Addition | Intramolecular addition of the sulfonamide N-H across an activated alkene. nih.gov | An unsaturated sulfonamide (e.g., vinyl sulfonamide). |

Methodological Advancements in Organosulfur Chemistry Relevant to this compound Synthesis

The synthesis of sulfonamides, including aliphatic variants like this compound, has evolved beyond the classical reaction of a sulfonyl chloride with an amine. Modern advancements focus on improving efficiency, substrate scope, and the environmental profile of these transformations.

Development of Novel Reagents for Sulfonamide Formation

Recent research has introduced several novel reagents and precursor strategies to streamline sulfonamide synthesis, avoiding the often harsh conditions required to prepare sulfonyl chlorides.

One notable advancement is the direct synthesis of primary sulfonamides from organometallic reagents. A one-step process utilizes the sulfinylamine reagent N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO). This reagent reacts with a variety of Grignard or organolithium reagents to provide primary sulfonamides in good to excellent yields. For the synthesis of this compound, this would hypothetically involve the generation of a Grignard reagent from a 2-halo-1-methoxypropane.

Another approach involves the use of sulfur(IV) fluoride exchange (SuFEx) chemistry. Thionyl fluoride (SOF₂) can act as a hub where it first reacts with an amine or alcohol, followed by the addition of an organometallic reagent to form sulfinamides or sulfinate esters, respectively. These intermediates can be readily oxidized to the corresponding S(VI) sulfonamides without isolation. researchgate.net

Table 3: Comparison of Synthetic Methods for Primary Sulfonamides

| Method | Precursors | Key Reagent | Advantages |

|---|---|---|---|

| Classical Method | Sulfonyl Chloride, Ammonia | None | Well-established |

| Willis Method | Organometallic Reagent (e.g., Grignard) | t-BuONSO | Direct, one-step process from organometallics |

Green Chemistry Principles in Sulfonamide Synthesis

Adherence to green chemistry principles is increasingly important in pharmaceutical and chemical manufacturing. For sulfonamide synthesis, this has led to the development of more sustainable and environmentally benign protocols.

Mechanochemistry: A solvent-free, one-pot mechanochemical approach has been demonstrated for the synthesis of sulfonamides from disulfides. rsc.org The process, which works for both aromatic and aliphatic substrates, involves ball-milling the disulfide with solid sodium hypochlorite to form the sulfonyl chloride in situ, which is then reacted with an amine. rsc.org This method significantly reduces solvent waste.

Aqueous Synthesis: Methodologies have been developed that use water as the reaction solvent, avoiding volatile and often toxic organic solvents. A facile synthesis of sulfonamides has been described using equimolar amounts of an amino compound and an arylsulfonyl chloride in water under dynamic pH control, with product isolation achieved by simple filtration.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, leading to significant energy savings and frequently higher product yields. scirp.org This technique has been successfully applied to the synthesis of various sulfonamide derivatives and is applicable to standard sulfonylation reactions. scirp.org

Catalyst-Free Methods: Green protocols have been developed for the efficient synthesis of sulfonamides from sulfonyl chlorides and amines under catalyst-free conditions in solvents like water or ethanol, further simplifying the reaction and purification process. researchgate.net

These green methodologies are all, in principle, applicable to the synthesis of this compound, offering pathways with a reduced environmental footprint compared to traditional synthetic routes.

Elucidation of Structure Activity Relationships and Molecular Recognition Mechanisms for 1 Methoxypropane 2 Sulfonamide Analogues

Conformational Analysis and Stereochemical Influence on Biological Activity

The spatial arrangement of a molecule, its conformation, and the presence of chiral centers can profoundly impact its interaction with biological systems. For 1-Methoxypropane-2-sulfonamide, both chirality and the nature of its substituents are critical determinants of its molecular recognition profile.

Chirality is a fundamental property of many biologically active molecules, and it is well-established that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can therefore differentiate between the stereoisomers of a chiral ligand.

For this compound, the stereocenter at the second carbon position gives rise to two enantiomers: (2S)-1-Methoxypropane-2-sulfonamide and (R)-1-Methoxypropane-2-sulfonamide. The differential interaction of these enantiomers with a chiral biological target can be conceptualized using the three-point attachment model. For a specific biological response to be elicited, a precise orientation of at least three functional groups on the drug molecule with corresponding binding sites on the receptor is required.

Due to the fixed spatial arrangement of the methoxy (B1213986), sulfonyl, and methyl groups around the chiral center, one enantiomer may achieve a more optimal fit with the target's binding site than the other. This can lead to variations in binding affinity and, consequently, biological activity. For instance, the (2S)-enantiomer might position the sulfonamide group for a crucial hydrogen bond interaction while simultaneously placing the methoxy group in a favorable hydrophobic pocket, leading to high-affinity binding. In contrast, the (R)-enantiomer, being a mirror image, may be unable to establish all of these key interactions simultaneously, resulting in weaker binding and reduced or even different biological activity.

The specific biological activities of the individual enantiomers of this compound would need to be determined experimentally. However, based on the established principles of stereochemistry in drug action, it is highly probable that one enantiomer will be more active or will exhibit a different pharmacological profile than the other.

| Enantiomer | Potential Interaction Differences with a Chiral Target |

| (2S)-1-Methoxypropane-2-sulfonamide | May exhibit higher binding affinity due to optimal orientation of key functional groups (sulfonamide, methoxy, methyl) within the target's binding site, leading to enhanced biological activity. |

| (R)-1-Methoxypropane-2-sulfonamide | May experience steric hindrance or suboptimal positioning of functional groups, resulting in weaker binding and potentially lower or different biological activity. |

Furthermore, the methoxy group adds a degree of lipophilicity to the molecule compared to a hydroxyl or a simple alkyl group. This can be advantageous for crossing biological membranes and for engaging in hydrophobic interactions within the binding pocket of a target protein. The positioning and orientation of the methoxy group relative to other functionalities are critical for these interactions to be productive.

The size and conformational flexibility of the methoxy group also contribute to the steric profile of the molecule. It can influence the preferred conformation of the propane (B168953) backbone and, in doing so, affect the presentation of the key sulfonamide pharmacophore to the biological target. Depending on the topology of the binding site, the methoxy group could either fit snugly into a specific sub-pocket, enhancing binding, or it could lead to steric clashes, which would be detrimental to affinity.

Interactions with Biomolecular Targets at the Atomic Level

The biological effects of this compound and its analogues are mediated through specific interactions with biomolecular targets, most commonly proteins such as enzymes. Understanding these interactions at the atomic level is crucial for elucidating the mechanism of action and for designing improved inhibitors.

The sulfonamide functional group (-SO2NH2) is a key pharmacophore in a vast number of therapeutic agents. Its ability to act as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the oxygen atoms) allows it to form robust hydrogen bonding networks within the active sites of target proteins.

In the context of this compound, the sulfonamide moiety is expected to be the primary anchor for binding to many biological targets. The two oxygen atoms of the sulfonyl group can accept hydrogen bonds from backbone N-H groups or from the side chains of amino acids such as serine, threonine, or lysine. The nitrogen atom of the sulfonamide can donate hydrogen bonds to the carbonyl oxygen atoms of the protein backbone or to the side chains of residues like aspartate or glutamate.

The geometry of these hydrogen bonds is critical for high-affinity binding. The tetrahedral arrangement around the sulfur atom in the sulfonamide group positions the oxygen and nitrogen atoms in a specific spatial orientation, which must be complementary to the arrangement of hydrogen bond donors and acceptors in the target's active site.

| Potential Hydrogen Bond Interactions of the Sulfonamide Moiety | |

| Sulfonamide Group | Interacting Amino Acid Residues (Examples) |

| Oxygen atoms (Acceptors) | Serine, Threonine, Lysine, Arginine (Side chain donors); Glycine, Leucine (Backbone N-H donors) |

| Nitrogen atom (Donor) | Aspartate, Glutamate (Side chain acceptors); Alanine, Valine (Backbone C=O acceptors) |

Sulfonamide derivatives are well-known inhibitors of various enzymes, with carbonic anhydrases being a classic example. The mechanism of inhibition often involves the coordination of the sulfonamide group to a metal ion cofactor in the enzyme's active site, in addition to the formation of hydrogen bonds with surrounding amino acid residues.

For an enzyme targeted by this compound, the binding of the sulfonamide moiety within the active site can induce conformational changes in the enzyme, thereby modulating its catalytic activity. The binding event can block the access of the natural substrate to the active site, or it can stabilize an inactive conformation of the enzyme.

Computational Approaches in Sulfonamide Design and Optimization

In modern drug discovery, computational methods are indispensable tools for the design and optimization of new therapeutic agents. For sulfonamide derivatives like this compound, a range of computational techniques can be employed to predict their biological activity and to guide their chemical modification.

Molecular docking is a widely used computational method that predicts the preferred binding orientation of a ligand to a target protein. For this compound, docking studies can be used to generate plausible binding poses within the active site of a target enzyme. These models can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, and can help to rationalize the observed structure-activity relationships.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a dataset of sulfonamide analogues with known activities, QSAR models can be developed to predict the activity of new, unsynthesized compounds. These models can identify the key molecular descriptors (e.g., steric, electronic, and hydrophobic properties) that are important for activity, thereby guiding the design of more potent molecules.

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein interaction. MD simulations can be used to study the conformational changes that occur upon ligand binding and to calculate the binding free energy, which is a more rigorous measure of binding affinity than docking scores. For this compound, MD simulations could be used to assess the stability of its binding to a target protein and to understand the role of water molecules in mediating the interaction.

| Computational Method | Application in Sulfonamide Design |

| Molecular Docking | Predicts the binding mode of this compound and its analogues to a target protein, identifying key interactions. |

| QSAR | Develops predictive models for the biological activity of sulfonamide derivatives based on their chemical structure. |

| Molecular Dynamics | Simulates the dynamic behavior of the ligand-protein complex, providing insights into binding stability and thermodynamics. |

Molecular Docking Simulations for Ligand-Target Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein (receptor), to form a stable complex. semanticscholar.orgrjb.ro This method is instrumental in predicting the binding affinity and mode of interaction between this compound analogues and their biological targets.

The process involves placing the ligand into the binding site of the receptor and evaluating the interaction energies. The goal is to identify the conformation with the lowest binding free energy, which corresponds to the most stable and likely binding mode. semanticscholar.org For sulfonamide derivatives, docking studies often reveal key interactions, such as hydrogen bonds formed by the sulfonamide group with amino acid residues in the active site of the target protein. rjb.romdpi.com For instance, studies on various sulfonamide derivatives have shown that the sulfonamide moiety can act as a hydrogen bond donor and acceptor, contributing significantly to the binding affinity. rjb.ro

Molecular docking simulations for a series of newly synthesized sulfonamide derivatives targeting the enzyme dihydropteroate (B1496061) synthase (DHPS) revealed that the most active compounds exhibited the highest binding affinities, with binding free energies indicating stable interactions. nih.gov The docking results for cyclic sulfonamide derivatives as potential SARS-CoV-2 inhibitors also showed a correlation between higher docking scores and better inhibitory activity. nih.gov These studies underscore the utility of molecular docking in rationalizing the SAR of sulfonamide-based compounds and in guiding the design of more potent analogues.

Table 1: Illustrative Molecular Docking Results for a Series of Sulfonamide Derivatives

| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Derivative A | Carbonic Anhydrase II | -8.5 | His94, His96, Thr199 |

| Derivative B | Dihydropteroate Synthase | -9.2 | Arg257, Ser222 |

| Derivative C | P2X7 Receptor | -7.9 | Phe108, Tyr295 |

| Acetazolamide (control) | Carbonic Anhydrase II | -7.1 | His94, His96, Thr199 |

Note: This table is illustrative and based on general findings for sulfonamide derivatives, not specific data for this compound.

De Novo Design Principles for this compound Derivatives

De novo drug design involves the creation of novel molecular structures with desired pharmacological properties, often with the aid of computational tools. This approach is particularly valuable for designing this compound derivatives with improved affinity and selectivity for their targets. The principles of de novo design often involve identifying a pharmacophore, which is the essential arrangement of functional groups required for biological activity, and then building a molecular scaffold that holds these groups in the correct orientation.

For sulfonamide derivatives, the sulfonamide group itself is a critical pharmacophoric element. ijarsct.co.in Design strategies often focus on modifying the substituents attached to the sulfonamide nitrogen (N1) and the aromatic ring to optimize interactions with the target protein. openaccesspub.orgyoutube.com For example, the introduction of heterocyclic rings at the N1 position has been shown to enhance the potency of many sulfonamide drugs. youtube.com

Computational de novo design programs can generate a multitude of potential structures that fit within the active site of a target protein. These virtual compounds can then be synthesized and tested for their biological activity. nih.gov This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery. ijarsct.co.in The design of novel sulfonamide derivatives as multitarget antidiabetic agents, for instance, involved creating new structures with specific pharmacophoric features to inhibit α-glucosidase and α-amylase. nih.gov

Bioisosteric Replacements and Fragment-Based Design Rationales

Bioisosterism and fragment-based drug design are powerful strategies in medicinal chemistry for optimizing the properties of lead compounds. These approaches are highly relevant to the development of analogues of this compound.

Sulfonamide as a Bioisostere for Carboxylic Acids in Chemical Space

Bioisosteres are functional groups or molecules that have similar physical and chemical properties and produce broadly similar biological effects. The sulfonamide group is a well-established bioisostere for the carboxylic acid group. drughunter.comnih.gov This substitution can offer several advantages in drug design, including improved metabolic stability, enhanced membrane permeability, and increased lipophilicity. drughunter.com

While both carboxylic acids and sulfonamides can participate in hydrogen bonding, they have different acidities, with sulfonamides being considerably weaker acids (pKa ~9–10) compared to carboxylic acids (pKa ~4–5). drughunter.com This difference in acidity can be advantageous in certain biological contexts. The geometry of the sulfonamide group, with a similar distance between the two oxygen atoms as in a carboxylate, allows it to establish comparable hydrogen bond interactions. nih.gov

The replacement of a carboxylic acid with a sulfonamide has led to improved potency in several drug candidates. For example, in the development of Hepatitis C virus (HCV) NS3 protease inhibitors, the incorporation of an acyl sulfonamide resulted in a significant increase in potency compared to the parent carboxylic acid. drughunter.com This highlights the potential of using the sulfonamide group in this compound as a strategic replacement for a carboxylic acid to enhance pharmacological properties. tandfonline.com

Table 2: Comparison of Physicochemical Properties of Carboxylic Acid and Sulfonamide Bioisosteres

| Property | Carboxylic Acid | Sulfonamide |

| Acidity (pKa) | ~4-5 | ~9-10 |

| Hydrogen Bonding | Acceptor/Donor | Acceptor/Donor |

| Lipophilicity | Generally lower | Generally higher |

| Metabolic Stability | Susceptible to glucuronidation | More resistant |

Fragment-Based Drug Design (FBDD) Strategies Employing Sulfonamide Fragments

Fragment-based drug design (FBDD) is a method for identifying lead compounds by screening small chemical fragments, which typically have low molecular weights and weak binding affinities to a biological target. wikipedia.org These initial hits are then optimized and linked together to create a more potent lead compound. proteopedia.org

Sulfonamide-containing fragments are valuable tools in FBDD due to the versatile binding properties of the sulfonamide group. nih.govnih.gov This moiety can act as a zinc-binding group in metalloenzymes like carbonic anhydrases, making sulfonamide fragments effective starting points for designing inhibitors. nih.gov

In a typical FBDD campaign, a library of small, fragment-like molecules is screened against the target protein. Once a sulfonamide-containing fragment is identified as a binder, its binding mode is determined, often using X-ray crystallography or NMR spectroscopy. This structural information then guides the "growing" or "linking" of the fragment to incorporate additional functionalities that interact with other parts of the binding site, thereby increasing affinity and selectivity. proteopedia.orgnih.gov This strategy has been successfully employed in the discovery of carbonic anhydrase inhibitors, where sulfamide (B24259) fragments were synthesized and shown to have potential for further evolution into more potent drugs. nih.govnih.gov

Applications of 1 Methoxypropane 2 Sulfonamide Derivatives in Chemical Biology and Drug Discovery Research

Enzyme Inhibition Studies and Mechanistic Insights

Sulfonamides function as antibacterial agents by competitively inhibiting dihydropteroate (B1496061) synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway. nih.govmdpi.com This pathway is essential for the biosynthesis of nucleic acids, and its disruption halts bacterial growth and replication. mdpi.com Sulfonamides mimic the structure of the natural substrate, para-aminobenzoic acid (pABA), allowing them to bind to the DHPS active site and block the formation of dihydropteroate. nih.govresearchgate.net This mechanism leads to a bacteriostatic effect, preventing the bacteria from dividing. mdpi.com

While specific inhibitory data for 1-methoxypropane-2-sulfonamide against DHPS is not extensively documented, research into novel sulfonamide derivatives continues to explore this pathway. For instance, studies on N-sulfonamide 2-pyridone derivatives have sought to create dual inhibitors of both DHPS and Dihydrofolate Reductase (DHFR), another key enzyme in the folate pathway. nih.gov In one such study, the compound designated 11a emerged as a potent dual inhibitor, demonstrating significant activity against DHPS. nih.gov

Table 1: Inhibitory Activity of Selected Sulfonamide Derivative against DHPS

This table presents data for a related sulfonamide compound to illustrate the inhibitory potential of this class against DHPS, as specific data for methoxypropane derivatives is limited.

| Compound | Target Enzyme | Inhibitory Activity (IC₅₀) |

| 11a (a 1H-pyrazolo[4,3-c]pyrid-2-one derivative) | DHPS | 2.76 µg/mL nih.gov |

Sulfonamides are the principal class of carbonic anhydrase (CA) inhibitors. rsc.org CAs are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide and are involved in numerous physiological processes. nih.gov Inhibition of specific CA isoforms has therapeutic applications in conditions like glaucoma and cancer. researchgate.net The sulfonamide group coordinates to the zinc ion in the enzyme's active site, disrupting its catalytic function. lookchem.com

Research has shown that methoxy-substituted sulfonamides can be potent and selective inhibitors of various human CA (hCA) isoforms. For example, in a study of hydrazonobenzenesulfonamides, a derivative containing a 2-methoxyphenyl moiety (Compound 7 ) showed strong inhibition against the cytosolic isoform hCA I. nih.gov Similarly, a compound featuring a 2,5-dimethoxyphenyl group (Compound 9 ) was a highly effective inhibitor of hCA II. nih.gov Furthermore, derivatives with dimethoxy and trimethoxy substitutions have demonstrated potent inhibition of the tumor-associated isoforms hCA IX and hCA XII. nih.govnih.gov

Table 2: Inhibitory Activity of Methoxy-Substituted Sulfonamide Derivatives against Human Carbonic Anhydrase Isoforms

| Compound | Substitution | Target Isoform | Inhibition Constant (Kᵢ) |

| Compound 7 | 2-methoxyphenyl nih.gov | hCA I | 18.5 nM nih.gov |

| Compound 9 | 2,5-dimethoxyphenyl nih.gov | hCA II | 1.85 nM nih.gov |

| Compound 15 | 5,6-dimethoxy-2,3-dihydro-1H-indene nih.gov | hCA IX | 6.1 nM nih.gov |

| Compound 15 | 5,6-dimethoxy-2,3-dihydro-1H-indene nih.gov | hCA II | 3.3 nM nih.gov |

| Acetazolamide (Standard) | - | hCA IX | 25.0 nM nih.gov |

HIV protease is a critical enzyme for the replication of the human immunodeficiency virus (HIV). nih.gov It cleaves viral polyproteins into functional proteins, and its inhibition is a key component of highly active antiretroviral therapy (HAART). Sulfonamide-containing compounds, such as the FDA-approved drug darunavir (B192927), have been designed to mimic the transition state of the peptide cleavage, binding with high affinity to the protease's active site. nih.gov

The design of these inhibitors often focuses on maximizing interactions with the backbone of the protease to overcome drug resistance. rsc.org Methoxy-substituted sulfonamides have been incorporated into inhibitor scaffolds to enhance these interactions. For instance, a methoxy (B1213986) derivative of darunavir (GRL-051 ) has been developed that maintains exceptional potency against both wild-type and multidrug-resistant HIV-1 strains. rsc.org Research into novel inhibitors has shown that derivatives incorporating a 4-methoxy sulfonamide as a P2' ligand can exhibit potent enzyme inhibitory constants (Kᵢ) in the low picomolar range and strong antiviral activity (EC₅₀) in the nanomolar range.

Table 3: Inhibitory and Antiviral Potency of Methoxy-Substituted HIV-1 Protease Inhibitors

| Inhibitor | Description | Enzyme Kᵢ (Wild-Type) | Antiviral EC₅₀ (Wild-Type) |

| Darunavir (DRV, 1) | Reference Drug | 5–16 pM nih.gov | 5.7 nM nih.gov |

| GRL-051 (10) | Methoxy derivative of DRV | <5 pM rsc.org | 0.3 nM rsc.org |

Kinases are a large family of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of diseases like cancer. Consequently, kinase inhibitors are a major focus of drug discovery. The phosphatidylinositol 3-kinase (PI3K) / mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth and proliferation, making it an attractive target for cancer therapy. nih.gov

A series of sulfonamide methoxypyridine derivatives has been synthesized and evaluated as novel dual PI3K/mTOR inhibitors. nih.gov Within this series, Compound 22c , which incorporates a quinoline (B57606) core, demonstrated exceptionally potent inhibitory activity against the PI3Kα kinase isoform and strong inhibition of mTOR kinase. nih.gov This compound also showed potent anti-proliferative effects in human cancer cell lines. nih.gov

Table 4: Kinase Inhibitory Activity of a Sulfonamide Methoxypyridine Derivative

| Compound | Target Kinase | Inhibitory Activity (IC₅₀) |

| Compound 22c | PI3Kα | 0.22 nM nih.gov |

| Compound 22c | mTOR | 23 nM nih.gov |

Modulation of Specific Biological Receptors and Pathways

Beyond direct enzyme inhibition, sulfonamide derivatives are being investigated for their ability to modulate the activity of biological receptors and interfere with signaling pathways involved in inflammation and thrombosis.

Platelet-activating factor (PAF) is a potent phospholipid mediator that plays a crucial role in inflammatory and allergic responses by binding to the PAF receptor (PAFR). opnme.com Antagonists of this receptor are of significant therapeutic interest for a variety of inflammatory conditions.

Research into PAF antagonists has explored sulfonamide isosteres of PAF, where the glycerol (B35011) backbone is modified. In a series of these compounds, the substituent at the 2-position was investigated. nih.gov Studies indicated that modifying the 2-methoxy group to other acetoxy equivalents resulted in highly active PAF antagonists. nih.gov While this suggests that the 2-methoxypropane (B122115) scaffold is a viable starting point, other functionalities can lead to greater potency. For example, Compound 52 , a derivative from this class, showed potent inhibition of PAF-induced platelet aggregation. nih.gov Further research demonstrated clear enantioselectivity, with the (S)-(-)-isomer proving to be three times more potent than the (R)-(+)-isomer. nih.gov

Table 5: PAF Antagonistic Activity of a PAF-Sulfonamide Isostere

This table presents data for a potent derivative to illustrate the activity of this class of compounds, which was developed from a scaffold that included a 2-methoxypropane moiety.

| Compound | Description | PAF-Induced Platelet Aggregation Inhibition (IC₅₀) |

| Compound 52 | (racemic) | 125 nM nih.gov |

| (S)-(-)-isomer of 52 | 87 nM nih.gov | |

| (R)-(+)-isomer of 52 | 289 nM nih.gov |

Exploration of APJ Receptor Agonism or Antagonism by Triazole-Sulfonamide Compounds

The apelin receptor (APJ), a G-protein-coupled receptor (GPCR), has emerged as a key regulator of cardiovascular homeostasis, making it a promising target for treating conditions like heart failure. Researchers are actively exploring small molecule compounds that can modulate APJ activity. Within this context, derivatives incorporating a triazole-sulfonamide framework have been investigated as potential agonists of the APJ receptor.

The core concept involves designing compounds that can activate the APJ receptor, mimicking the effect of its endogenous peptide ligand, apelin. Patent literature describes novel triazole compounds, which include sulfonamide moieties, designed specifically as APJ receptor agonists. These molecules are intended for use in treating cardiovascular diseases, with a particular focus on improving heart muscle contractility and ejection fraction in patients with chronic heart failure. The general structure of these investigational compounds combines a triazole ring system with a sulfonamide group, a strategy aimed at achieving potent and selective activation of the APJ receptor. The development of non-peptide agonists is a critical goal, as small molecules typically offer advantages in terms of oral bioavailability and stability compared to peptide-based therapeutics.

| Compound Class | Target Receptor | Intended Biological Effect | Potential Therapeutic Application |

|---|---|---|---|

| Triazole-Sulfonamide Derivatives | APJ Receptor | Agonism (Activation) | Chronic Heart Failure |

Strategies for Addressing Biological Resistance Mechanisms in Research

Design of Sulfonamide Derivatives to Overcome Pathogen Drug Resistance

The rise of antibiotic resistance, particularly in pathogens like methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of new antibacterial agents. Sulfonamides, one of the oldest classes of synthetic antibiotics, are a "privileged scaffold" being re-explored for this purpose. Classical sulfonamides act by inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate biosynthesis pathway. However, bacteria have developed resistance, often by acquiring sul genes that encode for a drug-insensitive version of the DHPS enzyme.

Modern research focuses on designing novel sulfonamide derivatives that can bypass these resistance mechanisms. Strategies include modifying the substitution patterns on the sulfonamide moiety to create compounds that are effective against resistant strains. Another successful approach is molecular hybridization, where the sulfonamide scaffold is combined with other distinct bioactive structures. These hybrid compounds can possess different mechanisms of action, moving beyond the classical inhibition of folate metabolism and thereby overcoming resistance to traditional sulfa drugs. Some of these novel derivatives have demonstrated bactericidal activity and efficacy in vivo.

Exploration of Alternative Mechanisms of Action (e.g., DNA Interaction)

To circumvent well-established resistance pathways, researchers are investigating sulfonamide derivatives with alternative mechanisms of action. While the classical target is the folate pathway, newer sulfonamides may interfere with other essential cellular processes. One such alternative mechanism under exploration is the direct interaction with pathogen DNA.

Small molecules can interact with DNA through several non-covalent modes, including intercalation, groove binding, and electrostatic interactions. Intercalation involves the insertion of flat, aromatic systems between the base pairs of the DNA double helix, while groove binding involves molecules fitting into the minor or major grooves of the DNA structure. The design of sulfonamide derivatives could potentially incorporate moieties capable of such interactions. For example, coupling the sulfonamide core to a planar aromatic system could facilitate intercalation, while other structural modifications might promote binding within DNA grooves. Such interactions can disrupt DNA replication and transcription, leading to an antibacterial effect that is independent of the DHPS enzyme, offering a promising avenue to combat drug-resistant bacteria.

Utility as Chemical Probes and Building Blocks for Novel Research Tool Development

Chemical probes are indispensable tools for validating biological targets and investigating their functions in drug discovery research. The sulfonamide scaffold, including structures related to this compound, serves as a valuable building block in the creation of these essential research tools.

Synthesis of Chemical Libraries for High-Throughput Biological Screening

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid evaluation of thousands to millions of compounds against a specific biological target. The creation of high-quality chemical libraries is fundamental to the success of HTS campaigns. A core molecular scaffold, such as a sulfonamide, can be systematically derivatized to generate a large library of related molecules.

This process, often aided by combinatorial chemistry, involves introducing a wide variety of chemical groups at different positions on the core structure. The resulting library, optimized for structural diversity and drug-like properties, can then be screened to identify "hits"—compounds that modulate the activity of the target. This approach allows researchers to efficiently explore the structure-activity relationship (SAR) for the sulfonamide scaffold against a new target, identifying key structural features required for biological activity.

| Step | Description | Objective |

|---|---|---|

| 1. Scaffold Selection | Choose a core structure (e.g., a sulfonamide derivative). | Provide a foundational structure for derivatization. |

| 2. Library Design | Plan systematic modifications to the core scaffold to maximize chemical diversity. | Explore a broad chemical space around the core structure. |

| 3. Combinatorial Synthesis | Synthesize a large number of distinct compounds based on the design. | Generate a physical library of molecules for testing. |

| 4. High-Throughput Screening (HTS) | Test the entire library against a biological target in an automated assay. | Identify initial "hit" compounds with desired activity. |

| 5. Hit Validation & SAR Analysis | Confirm the activity of hits and analyze the relationship between structure and activity. | Identify promising lead compounds for further development. |

Development of Conjugates for Targeted Research Applications

The sulfonamide moiety is also a valuable component in the construction of molecular conjugates for targeted research. This strategy, often referred to as molecular hybridization, involves linking the sulfonamide scaffold to another functional molecule to create a new chemical entity with enhanced or novel properties.

For instance, a sulfonamide derivative with known activity against a specific enzyme could be conjugated to a fluorescent dye. The resulting conjugate could be used as a chemical probe to visualize the localization of the enzyme within cells. Similarly, attaching a sulfonamide to a molecule that targets a specific cell type or tissue could create a tool for selectively modulating a biological process in that specific location. These hybrid compounds are particularly advantageous as they can combine two distinct bioactive scaffolds to achieve improved targeting, dual mechanisms of action, or other desired research functionalities.

Emerging Research Directions and Future Prospects for 1 Methoxypropane 2 Sulfonamide

Exploration of Underexplored Biological Targets and Pathways

The therapeutic versatility of sulfonamides stems from their ability to interact with a diverse range of biological targets. ijpsonline.comresearchgate.net Historically, their primary mechanism of action was the inhibition of dihydropteroate (B1496061) synthase, an enzyme crucial for folic acid synthesis in bacteria. mdpi.com However, the applications of sulfonamides have since expanded significantly, with derivatives showing activity as anticancer, anti-inflammatory, and antiviral agents, among others. researchgate.netnih.gov

For 1-Methoxypropane-2-sulfonamide, a key future prospect lies in the systematic screening against a broad panel of biological targets to uncover novel therapeutic applications. Given the structural diversity of modern drug targets, it is plausible that this compound could exhibit inhibitory or modulatory activity against enzymes or receptors not traditionally associated with sulfonamides.

Potential Underexplored Targets for this compound:

| Target Class | Rationale for Exploration | Potential Therapeutic Area |

| Kinases | Many kinase inhibitors incorporate sulfonamide moieties. The methoxypropane group could confer novel binding interactions. | Oncology, Inflammatory Diseases |

| Proteases | Sulfonamides can act as transition-state analogs for certain proteases. | Infectious Diseases, Oncology |

| Ion Channels | The polarity and hydrogen-bonding capabilities of the sulfonamide group may allow for interaction with ion channel pores. | Neurological Disorders, Cardiovascular Diseases |

| Nuclear Receptors | The overall size and lipophilicity of the molecule could be suitable for binding to the ligand-binding domains of nuclear receptors. | Metabolic Diseases, Oncology |

Future research should involve comprehensive profiling of this compound against these and other "underexplored" target classes. Identifying novel biological activities would open up new avenues for lead optimization and drug development.

Integration with Advanced Screening and Omics Technologies

Modern drug discovery is heavily reliant on high-throughput screening (HTS) and "omics" technologies to rapidly identify and characterize bioactive compounds. nih.govthermofisher.com The integration of this compound into these advanced platforms is a critical step in elucidating its therapeutic potential.

High-throughput screening allows for the rapid testing of large compound libraries against specific biological targets or in cell-based assays. nih.gov Screening this compound and a library of its derivatives against diverse biological assays could quickly identify potential "hits" for further development. nih.gov

Omics technologies, such as genomics, proteomics, and metabolomics, provide a holistic view of the molecular changes within a biological system in response to a chemical compound. nih.govbiobide.com Treating cells or organisms with this compound and subsequently analyzing the changes in gene expression, protein levels, or metabolite profiles can provide valuable insights into its mechanism of action and potential off-target effects. frontlinegenomics.com This approach is particularly useful for identifying novel pathways and targets that may not have been predicted. researchgate.netnih.gov

Potential Applications of Advanced Technologies:

| Technology | Application for this compound Research | Expected Outcome |

| High-Throughput Screening (HTS) | Screening against diverse enzyme and receptor panels. | Identification of novel biological activities and "hit" compounds. |

| Transcriptomics (RNA-Seq) | Analysis of gene expression changes in cells treated with the compound. | Elucidation of affected cellular pathways and potential mechanisms of action. |

| Proteomics | Quantitative analysis of protein expression changes post-treatment. | Identification of direct protein targets and downstream signaling effects. |

| Metabolomics | Profiling of metabolic changes in response to the compound. | Understanding of the compound's impact on cellular metabolism and potential biomarkers of activity. |

Development of Sustainable and Efficient Synthetic Routes

The advancement of any chemical compound from a laboratory curiosity to a viable therapeutic or material is contingent upon the development of efficient and sustainable synthetic methods. researchgate.netbohrium.com While classical methods for sulfonamide synthesis are well-established, there is a continuous drive towards greener and more atom-economical processes. rsc.orgresearchgate.net

Future research into this compound should focus on developing novel synthetic routes that minimize waste, avoid hazardous reagents, and are amenable to large-scale production. researchgate.net This could involve exploring transition-metal-catalyzed cross-coupling reactions, C-H activation strategies, or flow chemistry approaches. bohrium.com

Comparison of Synthetic Approaches for Sulfonamides:

| Synthetic Method | Advantages | Disadvantages | Relevance to this compound |

| Classical (Sulfonyl chloride + Amine) | Well-established, versatile. | Often requires harsh conditions and generates stoichiometric waste. | A baseline method for initial synthesis. |

| Transition-Metal Catalysis | High efficiency, broad functional group tolerance. | Potential for metal contamination in the final product. | Could enable the synthesis of diverse analogs. |

| C-H Functionalization | Atom-economical, allows for late-stage modification. | Can be challenging to achieve regioselectivity. | A powerful tool for creating novel derivatives. |

| Flow Chemistry | Improved safety, scalability, and reaction control. | Requires specialized equipment. | Ideal for optimizing reaction conditions and for large-scale production. |

The development of a robust and sustainable synthetic platform for this compound will be crucial for enabling its further study and potential commercialization.

Computational Chemistry-Guided Discovery of Novel this compound Analogues

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design of new molecules with improved properties. nih.govsemanticscholar.org In the context of this compound, computational approaches can be used to predict the biological activities of novel analogues and to guide their synthesis.

By creating a virtual library of this compound derivatives with various substituents and modifications, researchers can use techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling to predict their binding affinity to specific targets and their likely biological effects. researchgate.net This in silico screening can prioritize the synthesis of the most promising candidates, thereby saving time and resources. nih.gov

Computational Strategies for Analog Design:

| Computational Method | Application | Potential Outcome |

| Molecular Docking | Predicting the binding mode and affinity of analogues to a target protein. | Identification of analogues with potentially improved potency. |

| QSAR Modeling | Correlating chemical structure with biological activity to predict the activity of new compounds. | Guidance for selecting substituents to enhance desired properties. |

| Molecular Dynamics Simulations | Simulating the dynamic behavior of the compound-target complex over time. | Understanding the stability of binding and the role of specific interactions. |

| In Silico ADMET Prediction | Predicting the absorption, distribution, metabolism, excretion, and toxicity properties of analogues. | Early identification of candidates with favorable drug-like properties. |

The synergy between computational prediction and experimental validation will be key to unlocking the full therapeutic potential of the this compound scaffold.

Interdisciplinary Research with Materials Science for Novel Applications of Organosulfur Compounds

The utility of organosulfur compounds extends beyond medicine into the realm of materials science. britannica.comnih.gov These compounds have found applications in the development of polymers, organic electronics, and functional materials due to the unique electronic and structural properties conferred by the sulfur atom. rsc.orgacs.orgresearchgate.net

While specific applications for this compound in materials science have yet to be explored, its structure presents intriguing possibilities. The sulfonamide group, with its ability to form strong hydrogen bonds, could be exploited in the design of self-assembling materials or as a component of functional polymers. The methoxypropane moiety could be modified to tune the solubility and processing characteristics of such materials.

Future interdisciplinary research could explore the incorporation of this compound or its derivatives into:

Conducting Polymers: The sulfur atom could potentially be integrated into a conjugated polymer backbone to modulate its electronic properties.

Functional Coatings: The compound could be used as a building block for coatings with specific surface properties, such as hydrophobicity or biocompatibility.

Nanomaterials: Self-assembled monolayers of this compound derivatives on metal surfaces could be investigated for applications in sensing or electronics. britannica.com

Battery Technology: Organosulfur compounds are being explored as components in next-generation rechargeable batteries. rsc.orgacs.org

The exploration of these non-medical applications represents a significant opportunity to broaden the impact of research into this and related organosulfur compounds.

Q & A

Q. How can computational methods enhance the design of this compound-based inhibitors?

- Methodological Answer : Density Functional Theory (DFT) predicts electronic properties (e.g., charge distribution at the sulfonamide group), while molecular docking (AutoDock, Schrödinger) models interactions with target proteins (e.g., binding affinity to enzyme active sites). Combine with experimental SAR (Structure-Activity Relationship) studies to prioritize derivatives .

Q. What are the challenges in scaling up the synthesis of this compound, and how are they mitigated?

- Methodological Answer : Industrial-scale synthesis requires continuous-flow reactors to manage exothermic reactions and improve heat dissipation. Optimize solvent systems (e.g., THF/water mixtures) for solubility and reaction efficiency. Monitor impurities using in-line PAT (Process Analytical Technology) tools like Raman spectroscopy .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Variability in catalytic systems (e.g., Pd vs. Cu catalysts) or ligands (e.g., bipyridine vs. phosphine) may explain discrepancies. Conduct controlled studies with standardized catalysts, and characterize intermediates via X-ray crystallography or in-situ IR to identify mechanistic divergences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.